(2-Chlorobenzyl)(3,4-dimethoxybenzyl)amine
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Overview
Description
(2-Chlorobenzyl)(3,4-dimethoxybenzyl)amine is an organic compound that features a benzylamine structure substituted with a 2-chlorobenzyl group and a 3,4-dimethoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorobenzyl)(3,4-dimethoxybenzyl)amine typically involves the reaction of 2-chlorobenzyl chloride with 3,4-dimethoxybenzylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent such as dichloromethane or toluene at room temperature or under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(2-Chlorobenzyl)(3,4-dimethoxybenzyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzylamine derivatives depending on the reagents used.
Scientific Research Applications
(2-Chlorobenzyl)(3,4-dimethoxybenzyl)amine has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.
Material Science: It is used in the preparation of functional materials with specific properties for various applications.
Mechanism of Action
The mechanism of action of (2-Chlorobenzyl)(3,4-dimethoxybenzyl)amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary based on the specific structure and functional groups of the compound .
Comparison with Similar Compounds
Similar Compounds
- (2-Chlorobenzyl)(4-methoxybenzyl)amine
- (2-Chlorobenzyl)(3,4-dimethoxyphenethyl)amine
- (2-Chlorobenzyl)(3,4-dimethoxyphenyl)amine
Uniqueness
(2-Chlorobenzyl)(3,4-dimethoxybenzyl)amine is unique due to the presence of both 2-chlorobenzyl and 3,4-dimethoxybenzyl groups, which can impart distinct chemical and biological properties. The combination of these substituents can influence the compound’s reactivity, solubility, and potential pharmacological activity .
Biological Activity
(2-Chlorobenzyl)(3,4-dimethoxybenzyl)amine is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from various research studies and findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H18ClN
- Molecular Weight : 273.78 g/mol
- CAS Number : 1609403-48-6
The compound features a chlorobenzyl group and a dimethoxybenzyl moiety, which contribute to its unique chemical properties and biological activities.
Synthesis
The synthesis of this compound typically involves the coupling of the respective benzyl amines under specific conditions. Various methods have been reported, including catalytic coupling reactions that allow for the selective formation of secondary amines without the need for reactive reagents .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. The compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, in vitro tests have shown that derivatives with similar structures inhibit the growth of human leukemia (U-937) and melanoma (SK-MEL-1) cell lines with IC50 values ranging from 5.7 to 12.2 μM .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | U-937 | 5.7 |
This compound | SK-MEL-1 | 12.2 |
Doxorubicin | U-937 | <1 |
Etoposide | SK-MEL-1 | <1 |
These findings suggest that compounds with similar structural features may act through mechanisms that induce apoptosis in cancer cells without affecting tubulin polymerization or cyclin-dependent kinase (CDK) activity .
Antimicrobial Activity
In addition to anticancer properties, this compound has been investigated for its antimicrobial activity. Preliminary studies indicate that it may possess significant antibacterial effects against various pathogens. The exact mechanism by which this compound exerts its antimicrobial effects remains an area for further exploration.
The biological effects of this compound are believed to involve its interaction with specific molecular targets within cells. The chlorobenzyl group may facilitate binding to receptors or enzymes involved in cell signaling pathways related to apoptosis and cell proliferation. Additionally, the dimethoxy groups could enhance lipophilicity, allowing better membrane penetration and bioavailability .
Case Study 1: Anticancer Efficacy
A study conducted on a series of related compounds demonstrated that modifications at the phenolic positions significantly affected their anticancer efficacy. The study found that increasing the number of methoxy groups on the benzene ring enhanced cytotoxicity against U-937 cells .
Case Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of similar compounds revealed that electron-withdrawing groups at specific positions on the benzene ring could increase potency against cancer cell lines. This insight is crucial for designing new derivatives with improved biological activity .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-(3,4-dimethoxyphenyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2/c1-19-15-8-7-12(9-16(15)20-2)10-18-11-13-5-3-4-6-14(13)17/h3-9,18H,10-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZGDLJBCGNHODV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCC2=CC=CC=C2Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40357969 |
Source
|
Record name | (2-CHLOROBENZYL)(3,4-DIMETHOXYBENZYL)AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40357969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
423733-58-8 |
Source
|
Record name | (2-CHLOROBENZYL)(3,4-DIMETHOXYBENZYL)AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40357969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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